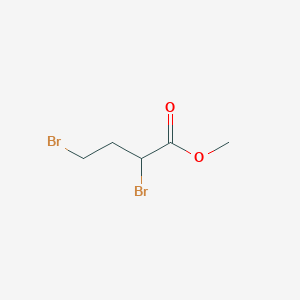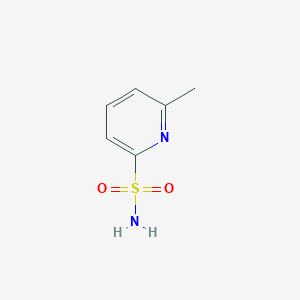
3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-: is an organic compound with the molecular formula C13H20O It is a terpene derivative known for its unique structure, which includes a butenone moiety attached to a cyclohexyl ring with multiple substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of 3-methyl-2-butenal with a cyclohexanone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology: The compound has potential applications in biological research, particularly in the study of terpenoid biosynthesis and metabolism. It can serve as a model compound for investigating enzyme-catalyzed reactions involving terpenes.
Medicine: In medicine, derivatives of this compound may be explored for their pharmacological properties. The structural features of the compound could be modified to develop new drugs with specific biological activities.
Industry: Industrially, the compound can be used as an intermediate in the production of fragrances, flavors, and other fine chemicals. Its unique aroma profile makes it valuable in the formulation of perfumes and other scented products.
Wirkmechanismus
The mechanism of action of 3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the butenone moiety and the cyclohexyl ring. These structural features enable the compound to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.
Vergleich Mit ähnlichen Verbindungen
- 3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-
- 3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-
- 4-(2,2-Dimethyl-6-methylenecyclohexyl)-3-buten-2-one
Uniqueness: The uniqueness of 3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl- lies in its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications due to the presence of additional methyl groups and the specific positioning of the butenone moiety.
This detailed article provides a comprehensive overview of 3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
7388-22-9 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(E)-4-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h9,13H,1,6-8H2,2-5H3/b11-9+ |
InChI-Schlüssel |
YQUFLLFXOARBNW-PKNBQFBNSA-N |
SMILES |
CC(=CC1C(=C)CCCC1(C)C)C(=O)C |
Isomerische SMILES |
C/C(=C\C1C(=C)CCCC1(C)C)/C(=O)C |
Kanonische SMILES |
CC(=CC1C(=C)CCCC1(C)C)C(=O)C |
Key on ui other cas no. |
7388-22-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1583230.png)













